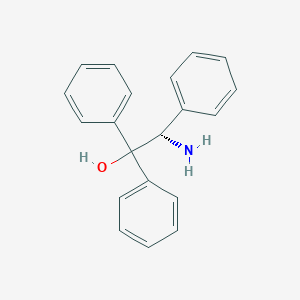
3,4,5-Triacétyloxy-6-méthylsulfanyloxane-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is a chemical compound widely used in scientific research. It possesses diverse applications, from drug discovery to materials synthesis, owing to its unique properties and versatile nature.
Applications De Recherche Scientifique
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the acetyl groups, yielding a less substituted oxane derivative.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxane derivatives, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism by which Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate: This compound has an aminooxy group instead of a methylsulfanyl group, which alters its reactivity and applications.
Methyl 3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate: The presence of a hydroxy group makes this compound more hydrophilic and affects its interactions with biological targets.
Uniqueness
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is unique due to its combination of acetyl and methylsulfanyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Propriétés
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAWIPPOHLEARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407747 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-34-0 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
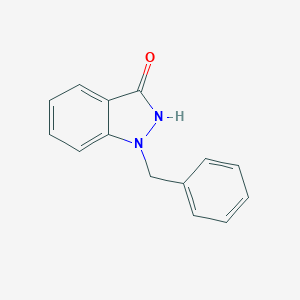
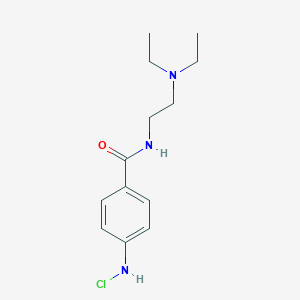

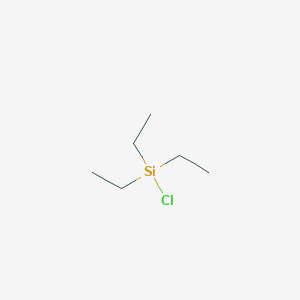
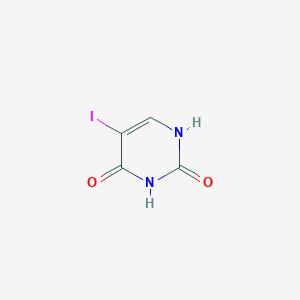

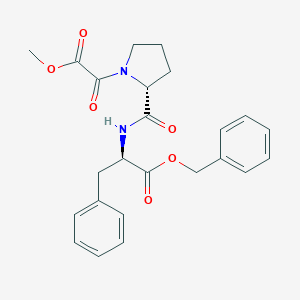
![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
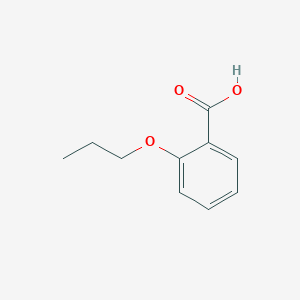
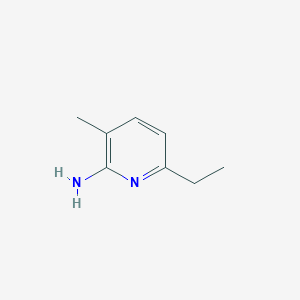
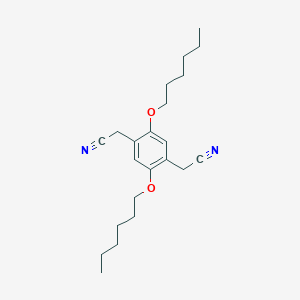
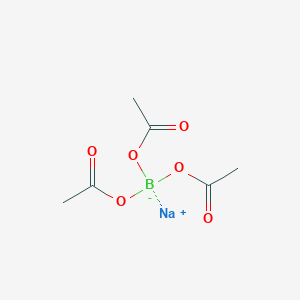
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
